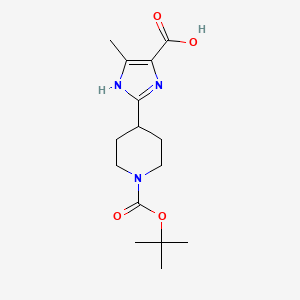![molecular formula C27H22FN3O2S B2657694 2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 866870-94-2](/img/structure/B2657694.png)
2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like 1H NMR, 13C NMR, and IR spectra . For instance, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” showed an isotopic peak at m/z 321 (M + + 3) in 3:1 ratio, which confirmed the presence of chlorine in the molecule .Chemical Reactions Analysis
The chemical reactions of such compounds are often monitored by TLC using Merck silica gel 60 F 256 coated aluminum with petroleum ether:ethylacetate (8:2) as mobile phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like 1H NMR, 13C NMR, and IR spectra . For instance, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” has a yield of 88% (brown solid); m.p:180–182°C; IR (KBr) cm −1: 3416 (NH), 3090 (aromatic-H), 1608 (C = N), 1563 (C = C) .Scientific Research Applications
Pharmacological Research Applications
Phosphodiesterase 5 (PDE5) inhibitors, similar in structure to the queried compound due to their complex aromatic and heterocyclic chemistry, have been extensively studied for their therapeutic potential in treating diseases such as erectile dysfunction and pulmonary arterial hypertension (PAH). Research on chromeno[2,3-c]pyrrol-9(2H)-one derivatives, for example, has demonstrated significant inhibitory potency and selectivity toward PDE5, showing promising oral bioavailability and pharmacodynamics effects in lowering mean pulmonary artery pressure and right ventricle hypertrophy index, indicating potential for PAH treatment (Wu et al., 2017).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of novel compounds is crucial in drug development. Studies on similar complex molecules have shown the importance of investigating their metabolic pathways, elimination, and potential for bioavailability. For instance, research into the disposition and metabolism of specific receptor antagonists highlights the comprehensive metabolite profiling necessary for developing new therapeutics, providing a basis for studying similar compounds (Renzulli et al., 2011).
Toxicological and Safety Assessment
Evaluating the toxicological profile and safety of new compounds is fundamental. Research involving detailed toxicological assessments, including the examination of potential hepatotoxic reactions at therapeutic doses of well-characterized compounds, underscores the necessity of such evaluations for novel chemicals. This is crucial for identifying any adverse effects and ensuring the safety of potential therapeutic agents (Grieco et al., 2008).
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . Therefore, there is potential for the development of new effective methods for their synthesis .
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-17-7-6-8-19-15-22-26(33-24(17)19)29-25(18-11-13-20(28)14-12-18)30-27(22)34-16-23(32)31(2)21-9-4-3-5-10-21/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPGBFRBGUXHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2657611.png)
![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/no-structure.png)
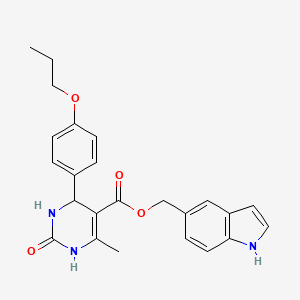
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide](/img/structure/B2657616.png)
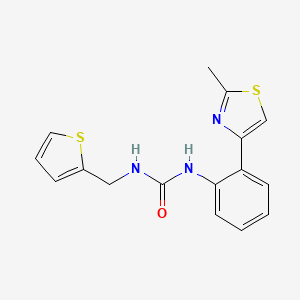
![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2657622.png)
![1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane](/img/structure/B2657623.png)
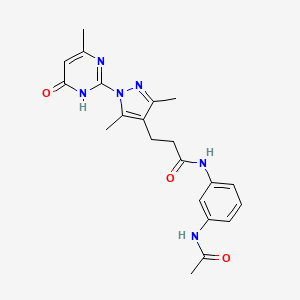

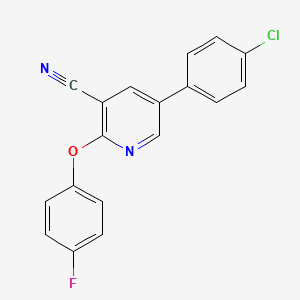
![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
